molecular formula C7H4FIN2 B1459878 4-Fluoro-5-iodo-1H-benzimidazole CAS No. 1805697-77-1

4-Fluoro-5-iodo-1H-benzimidazole

Cat. No.: B1459878
CAS No.: 1805697-77-1
M. Wt: 262.02 g/mol
InChI Key: QSIRWCYJIFPGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-iodo-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where the hydrogen atoms at positions 4 and 5 are substituted with fluorine and iodine, respectively. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

4-Fluoro-5-iodo-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the proliferation of pathogens.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers . This inhibition is achieved through the disruption of bacterial cell signaling and metabolic pathways, leading to cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzimidazole derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzimidazole derivatives are metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, facilitated by transport proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. This localization is essential for the compound’s therapeutic effects, as it allows for targeted action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodo-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the condensation of 4-fluoro-1,2-phenylenediamine with 5-iodo-2-carboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-iodo-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-5-iodo-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    4-Fluoro-1H-benzimidazole: Lacks the iodine substituent, which can affect its reactivity and biological activity.

    5-Iodo-1H-benzimidazole: Lacks the fluorine substituent, which can influence its chemical properties and interactions.

    4-Chloro-5-iodo-1H-benzimidazole: Similar structure but with a chlorine substituent instead of fluorine, which can alter its chemical and biological properties.

Uniqueness: 4-Fluoro-5-iodo-1H-benzimidazole is unique due to the presence of both fluorine and iodine substituents, which can significantly impact its reactivity, stability, and biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

4-fluoro-5-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRWCYJIFPGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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